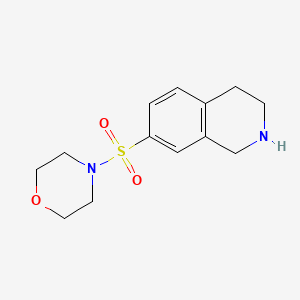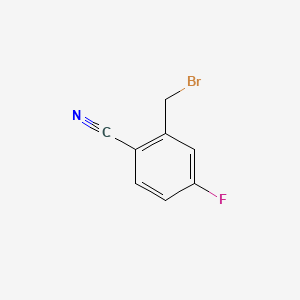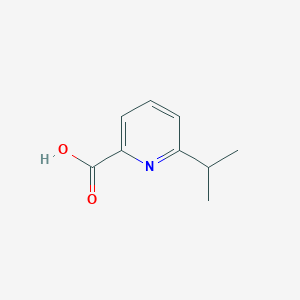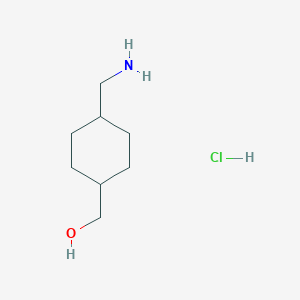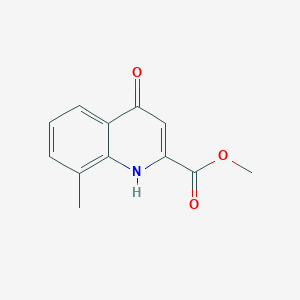![molecular formula C11H12N2O2 B1358228 ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate CAS No. 1048913-05-8](/img/structure/B1358228.png)
ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as inhibitors of human neutrophil elastase . They are also being researched for their activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .
Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is characterized by a pyrrolo[2,3-b]pyridine scaffold . Modifications at position 2 of the scaffold resulted in loss of inhibitory activity, while certain substituents at position 5 were tolerated .Applications De Recherche Scientifique
Cancer Therapeutics: FGFR Inhibition
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: derivatives have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making it a significant target for cancer therapy. Derivatives of this compound have shown promising results in inhibiting FGFR1–4, with potential applications in treating breast, lung, prostate, bladder, and liver cancers .
Anti-Tumor Activity
In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in breast cancer cells . This suggests that these compounds could be developed into effective anti-tumor agents, particularly for cancers where FGFR pathways are known to be upregulated .
Metastasis Inhibition
The ability of cancer cells to migrate and invade healthy tissue is a hallmark of metastasis. Compounds derived from ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate have been shown to significantly inhibit the migration and invasion abilities of tumor cells, such as the 4T1 breast cancer cell line, in transwell chamber assays . This points to a potential role in preventing cancer spread.
Lead Compound Optimization
Due to its low molecular weight and potent activity, this compound serves as an excellent lead for further optimization in drug development . Its structure allows for modifications that could enhance its efficacy and specificity as a therapeutic agent.
Signal Transduction Research
The compound’s effect on FGFRs also makes it valuable for studying signal transduction pathways. Researchers can use it to dissect the roles of FGFRs in physiological processes like organ development, cell migration, and angiogenesis .
Molecular Biology Tools
As a potent FGFR inhibitor, this compound can be used as a molecular tool in biological research to understand the role of FGFR-dependent signaling pathways in various diseases and developmental processes .
Drug Resistance Studies
The study of FGFR inhibitors also contributes to understanding mechanisms of drug resistance in cancer therapy. By analyzing how tumor cells adapt to FGFR inhibition, new strategies can be developed to overcome resistance .
Clinical Research
With FGFR inhibitors under clinical investigation for various cancers, derivatives of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate could be part of future clinical trials to evaluate their efficacy and safety in humans .
Mécanisme D'action
Target of Action
The primary target of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, and migration .
Mode of Action
Ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate: interacts with FGFRs, inhibiting their activity . This inhibition occurs as the compound forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor .
Biochemical Pathways
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The pharmacokinetic properties of ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate The compound’s molecular weight of 20423 suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of FGFRs by ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate results in the suppression of cell proliferation and induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-pyrrolo[2,3-b]pyridin-1-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-10(14)8-13-7-5-9-4-3-6-12-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNZTQWAUBLDJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




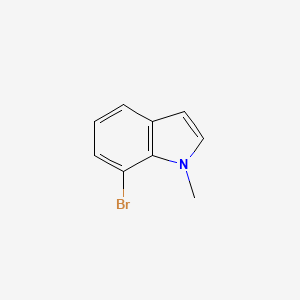
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)

